molecular formula C10H15N4O4+ B12359040 7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12359040
M. Wt: 255.25 g/mol
InChI Key: KXBZIILFCSWCSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione can be achieved through several methods. One common approach involves the reaction of theophylline with 1-chloropropane-2,3-diol. This reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Another method involves the hydroxylation of 7-allyltheophylline, followed by further chemical modifications to introduce the 2,3-dihydroxypropyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is used in the treatment of respiratory conditions and is being investigated for other potential medical applications.

    Industry: The compound is used in the formulation of pharmaceuticals and other products

Mechanism of Action

The bronchodilatory action of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is thought to be mediated through competitive inhibition of phosphodiesterase, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle. Additionally, the compound antagonizes adenosine receptors, contributing to its bronchodilator effects .

Comparison with Similar Compounds

Similar Compounds

    Theophylline: Another xanthine derivative with similar bronchodilator properties but different pharmacokinetic profiles.

    Aminophylline: A compound that combines theophylline with ethylenediamine, used for similar therapeutic purposes.

    Caffeine: A well-known xanthine derivative with stimulant effects on the central nervous system.

Uniqueness

7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It is less toxic and has a more favorable side effect profile compared to some other xanthine derivatives .

Properties

Molecular Formula

C10H15N4O4+

Molecular Weight

255.25 g/mol

IUPAC Name

7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C10H15N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-7,15-16H,3-4H2,1-2H3/q+1

InChI Key

KXBZIILFCSWCSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(CO)O

Origin of Product

United States

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